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Compound of Interest

6-bromo-1-methylpyridin-2(1H)-
Compound Name:
one

Cat. No.: B189594

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-methylpyridin-2(1H)-one is a heterocyclic compound of interest in medicinal
chemistry and drug development. Its molecular structure, featuring a pyridinone core with
bromine and methyl substitutions, presents a scaffold for the synthesis of various derivatives
with potential biological activities. Understanding the precise three-dimensional arrangement of
atoms within its crystal lattice is paramount for rational drug design, polymorphism studies, and
predicting its physicochemical properties.

Despite its relevance, a comprehensive, publicly available crystallographic study detailing the
single-crystal X-ray diffraction analysis of 6-bromo-1-methylpyridin-2(1H)-one could not be
located in the course of this review. While the synthesis and general chemical properties of the
compound are documented, the specific quantitative data derived from a crystal structure
determination, such as unit cell parameters, bond lengths, bond angles, and torsion angles,
remain unpublished in accessible scientific literature and crystallographic databases.

This guide, therefore, serves as a foundational document outlining the known information about
6-bromo-1-methylpyridin-2(1H)-one and provides a template for the presentation of its crystal
structure data once it becomes available. The subsequent sections detail the expected
experimental protocols for its synthesis and crystallization, and the standard format for
presenting its crystallographic data.
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Experimental Protocols
Synthesis of 6-bromo-1-methylpyridin-2(1H)-one

The synthesis of 6-bromo-1-methylpyridin-2(1H)-one can be achieved through the
methylation of 6-bromo-2-hydroxypyridine. A typical synthetic procedure is as follows:

e Reaction Setup: To a solution of 6-bromo-2-hydroxypyridine in a suitable aprotic solvent such
as dimethylformamide (DMF) or tetrahydrofuran (THF), a base is added. Common bases for
this reaction include sodium hydride (NaH) or potassium carbonate (K2COs). The reaction is
typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side
reactions.

» Methylation: A methylating agent, such as methyl iodide (CHsl) or dimethyl sulfate
((CH3)2S0a.), is added to the reaction mixture. The reaction is stirred at room temperature or
gently heated to facilitate the N-methylation.

o Workup and Purification: Upon completion of the reaction, the mixture is quenched with
water and the product is extracted with an organic solvent like ethyl acetate or
dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous
sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
The crude product is then purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate)
to yield pure 6-bromo-1-methylpyridin-2(1H)-one.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.
A general approach to the crystallization of 6-bromo-1-methylpyridin-2(1H)-one would
involve:

¢ Solvent Selection: A range of solvents and solvent mixtures should be screened to determine
the optimal conditions for crystal growth. The ideal solvent is one in which the compound has

moderate solubility.

o Crystallization Techniques:
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o Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent
and left undisturbed in a loosely covered container, allowing the solvent to evaporate

slowly over several days or weeks.

o Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in
a small, open vial. This vial is then placed inside a larger, sealed container that contains a
less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of
the more volatile solvent slowly diffuses into the precipitant, leading to a gradual increase
in the concentration of the compound and promoting crystal growth.

o Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled
to room temperature or below, reducing the solubility and inducing crystallization.

Data Presentation (Hypothetical)

Once the crystal structure of 6-bromo-1-methylpyridin-2(1H)-one is determined, the
quantitative data would be summarized in the following tables for clarity and comparative
analysis.

Table 1: Crystal Data and Structure Refinement for 6-bromo-1-methylpyridin-2(1H)-one.
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Parameter Value

Empirical formula CeHeBIrNO
Formula weight 188.02
Temperature (K) [e.g., 293(2)]
Wavelength (A) [e.g., 0.71073]
Crystal system [e.g., Monoclinic]
Space group [e.g., P2i/c]

Unit cell dimensions

a (A [Value]
b (A) [Value]
c (A [Value]
a(®) [Value]
B () [Value]
y () [Value]
Volume (A3) [Value]
Z [Value]
Density (calculated) (Mg/m?3) [Value]
Absorption coefficient (mm~1) [Value]
F(000) [Value]
Crystal size (mm3) [Value]
8 range for data collection (°) [Value]
Index ranges [Value]
Reflections collected [Value]
Independent reflections [Value]
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Completeness to 6 = ...° (%) [Value]
Refinement method [e.g., Full-matrix least-squares on F?]
Data / restraints / parameters [Value]
Goodness-of-fit on F2 [Value]
Final R indices [I>2a(1)] [Value]
R indices (all data) [Value]
Largest diff. peak and hole (e.A-3) [Value]

Table 2: Selected Bond Lengths (A) for 6-bromo-1-methylpyridin-2(1H)-one.

Bond Length (A)
Br(1)-C(6) [Value]
0(1)-C(2) [Value]
N(1)-C(2) [Value]
N(1)-C(6) [Value]
N(1)-C(7) [Value]
C(2)-C(3) [Value]
C(3)-C(4) [Value]
C(4)-C(5) [Value]
C(5)-C(6) [Value]

Table 3: Selected Bond Angles (°) for 6-bromo-1-methylpyridin-2(1H)-one.
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Atoms Angle (°)
C(2)-N(1)-C(6) [Value]
C(2)-N(1)-C(7) [Value]
C(6)-N(1)-C(7) [Value]
O(1)-C(2)-N(1) [Value]
0(1)-C(2)-C(3) [Value]
N(1)-C(2)-C(3) [Value]
C(2)-C(3)-C(4) [Value]
C(3)-C(4)-C(5) [Value]
C(4)-C(5)-C(6) [Value]
N(1)-C(6)-C(5) [Value]
N(1)-C(6)-Br(1) [Value]
C(5)-C(6)-Br(1) [Value]

Visualization of Experimental Workflow

The general workflow for the synthesis and structural determination of 6-bromo-1-
methylpyridin-2(1H)-one can be visualized as follows.

Click to download full resolution via product page

General workflow for synthesis and structural analysis.
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Conclusion

While a definitive crystal structure of 6-bromo-1-methylpyridin-2(1H)-one is not currently
available in the public domain, this guide provides the necessary framework for its
determination and presentation. The synthesis of this compound is well-established, and
standard crystallization techniques are expected to yield single crystals suitable for X-ray
diffraction analysis. The elucidation of its crystal structure will be invaluable for the scientific
community, particularly for researchers in drug discovery and materials science, as it will
enable a deeper understanding of its structure-property relationships and facilitate the design
of novel molecules with tailored functionalities. Future work should focus on obtaining and
publishing the single-crystal X-ray structure of this compound to fill the current knowledge gap.

« To cite this document: BenchChem. [Crystal Structure of 6-bromo-1-methylpyridin-2(1H)-one:
A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189594+#crystal-structure-of-6-bromo-1-
methylpyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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